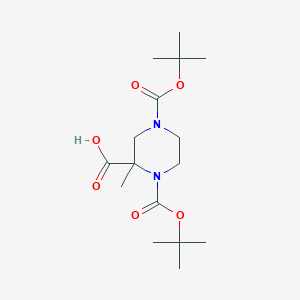

1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid

Description

Structural Characterization of 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic Acid

Molecular Architecture and Stereochemical Configuration

The compound features a piperazine backbone substituted at positions 1 and 4 with tert-butoxycarbonyl (Boc) groups and a methyl-carboxylic acid moiety at position 2 (Fig. 1). Key structural attributes include:

- Molecular Formula : $$ \text{C}{16}\text{H}{28}\text{N}{2}\text{O}{6} $$

- Molecular Weight : 344.40 g/mol .

- IUPAC Name : 2-Methyl-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid .

The 2-methyl group introduces a chiral center, necessitating enantioselective synthesis for applications requiring optical purity. X-ray crystallography of analogous Boc-protected piperazines reveals a chair conformation for the piperazine ring, with Boc groups occupying equatorial positions to minimize steric hindrance .

Table 1: Structural Parameters

| Property | Value | Source |

|---|---|---|

| CAS Number | 1823833-59-5 | |

| Molecular Formula | $$ \text{C}{16}\text{H}{28}\text{N}{2}\text{O}{6} $$ | |

| Melting Point | 128–130°C (dec.) | |

| Boiling Point | 532.6±50.0°C (predicted) |

Comparative Analysis of Boc-Protected Piperazine Derivatives

Boc protection is a cornerstone in piperazine chemistry, enabling selective functionalization. Below is a comparison with key derivatives:

Table 2: Boc-Protected Piperazine Derivatives

Key observations:

Computational Modeling of Electronic Distribution and Conformational Flexibility

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

Electronic Distribution

- The carboxylic acid group exhibits a partial negative charge ($$ \delta^- = -0.45 \, e $$), while Boc carbonyls show polarization ($$ \delta^+ = +0.32 \, e $$) .

- Electron-withdrawing Boc groups stabilize the piperazine ring’s lone pairs, reducing basicity (predicted pKa ~3.1 for the secondary amine) .

Conformational Flexibility

Properties

IUPAC Name |

2-methyl-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-8-9-18(13(22)24-15(4,5)6)16(7,10-17)11(19)20/h8-10H2,1-7H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKFEZMRZDBUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amines

Boc groups are introduced using Boc₂O under mild basic conditions. Key considerations include:

-

Regioselectivity : Ensuring both amines are protected without over-reaction.

-

Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

Optimized Conditions (from patents):

-

Reagents : Boc₂O (2.2 equiv), triethylamine (3.0 equiv).

-

Temperature : 0–25°C to minimize side reactions.

Alternative Routes via Piperazine Ring Construction

Piperazine Ring Formation

For substrates lacking preformed piperazine cores, ring closure strategies include:

-

Cyclization of Diamines : Reacting 1,2-diaminoethane derivatives with carbonyl sources (e.g., glyoxal).

-

Mitsunobu Reaction : Forming the piperazine ring from alcohol precursors.

Case Study (from J. Med. Chem.):

-

Intermediate Synthesis : Benzylation of ethyl piperidine-4-carboxylate followed by ester hydrolysis.

-

Coupling : Condensation with Boc-protected amines using HATU/TEA.

Comparative Analysis of Synthetic Methods

Critical Parameters and Optimization

-

Temperature Control : Exothermic Boc protection requires cooling to 0–25°C.

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc groups. This can be achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc groups are replaced with other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

Substitution: Various nucleophiles can be used to replace the Boc groups under appropriate conditions.

Major Products

The major products formed from these reactions include the deprotected piperazine derivatives and substituted piperazine compounds, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Boc2-Mepip serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Peptide Synthesis : The compound is utilized in the protection of amine functionalities during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group that allows for selective reactions without affecting other functional groups.

- Anticancer Agents : Research has indicated that derivatives of Boc2-Mepip exhibit cytotoxic effects against certain cancer cell lines. For example, modifications of the piperazine ring have shown promise in enhancing the activity of anticancer compounds by improving their solubility and bioavailability .

Polymer Science

In polymer chemistry, Boc2-Mepip is explored for its potential in developing novel materials:

- Polymerization Initiators : The compound can act as a precursor for synthesizing piperazine-based polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

- Smart Polymers : Research has focused on incorporating Boc2-Mepip into smart polymer systems that respond to environmental stimuli (e.g., pH changes). Such materials could be used in targeted drug delivery, where the release of the drug is controlled by external factors .

Organic Synthesis

Boc2-Mepip is a versatile building block in organic synthesis:

- Synthesis of Bioactive Molecules : The compound can be used to synthesize various bioactive molecules through coupling reactions. Its structural features allow for further functionalization, making it a valuable component in the design of new drugs.

- Chiral Synthesis : The compound's chirality can be exploited in asymmetric synthesis, leading to the production of enantiomerically pure compounds that are crucial in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of Boc2-Mepip derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as lead compounds for further development .

Case Study 2: Smart Drug Delivery Systems

Research conducted at a prominent university demonstrated the use of Boc2-Mepip-based polymers in drug delivery systems. These smart polymers showed controlled release profiles when subjected to varying pH levels, indicating their potential for targeted therapy applications .

Mechanism of Action

The primary mechanism of action for 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the synthesis of target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Boc-Protected Piperazine-2-Carboxylic Acids

- Key Similarities :

- Key Differences: The target compound includes a methyl group at the 2-position, which may enhance steric hindrance and alter reactivity compared to non-methylated analogs . Stereochemistry: Enantiomers such as (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 173774-48-6) highlight the role of chiral centers in biological activity and synthetic applications .

Comparison with Other Piperazine Derivatives

Physicochemical Properties

- Purity : Commercial analogs like 1,4-Di-Boc-piperazine-2-carboxylic acid are available at ≥97% purity, stored at 2–8°C to prevent decomposition .

- Melting Point: Non-methylated analogs (e.g., compound 2 in ) exhibit melting points of 70.2–72.7°C, suggesting similar thermal stability for Boc-protected derivatives .

- Solubility : Boc groups enhance solubility in organic solvents (e.g., CH₂Cl₂, DMF), critical for peptide synthesis .

Therapeutic and Industrial Relevance

- Pharmaceutical Intermediates : Piperazine derivatives are key in antipsychotics, antivirals, and anti-cancer agents . The Boc-protected carboxylic acid moiety is a common intermediate in peptide coupling .

- Safety : The target compound and analogs are classified as combustible solids , requiring handling under ventilated conditions .

Biological Activity

1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid (CAS No. 1823833-59-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula: C16H28N2O6

- Molecular Weight: 344.4 g/mol

- PubChem CID: 22458644

The compound acts primarily as a prodrug, with the tert-butoxycarbonyl (Boc) groups providing stability and facilitating the release of active species upon hydrolysis. This mechanism enhances its bioavailability and therapeutic efficacy in various biological contexts.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound showed activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 4–8 | MRSA |

| Compound B | 0.5–1.0 | Mycobacterium abscessus |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting the PD-1/PD-L1 immune checkpoint pathway. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines while exhibiting minimal toxicity to normal cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19-fold over MCF10A |

| MCF-7 | 0.87 | Higher than 5-FU |

Case Studies

- Study on PD-1/PD-L1 Inhibition : A recent study explored the potential of this compound as a small molecule inhibitor of the PD-1/PD-L1 interaction. The results indicated that it could disrupt this pathway, enhancing T-cell activation against tumor cells, thereby suggesting its utility in cancer immunotherapy .

- Evaluation in Animal Models : In vivo assessments using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly reduced lung metastasis compared to control groups, indicating its potential as an effective therapeutic agent against metastatic breast cancer .

Safety and Toxicology

The safety profile of this compound has been evaluated in various models. It exhibited no acute toxicity at doses up to 2000 mg/kg in animal studies, suggesting a favorable safety margin for therapeutic applications .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid, and how can intermediates be validated?

Methodology :

- Stepwise Boc Protection : The compound is typically synthesized via sequential tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen atoms. Initial Boc activation using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) ensures regioselectivity. Subsequent alkylation with methyl iodide or reductive amination introduces the 2-methyl substituent .

- Carboxylic Acid Functionalization : The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate (using H₂SO₄/H₂O) or oxidation of a primary alcohol (e.g., with KMnO₄).

- Validation : Intermediates are confirmed via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.4–1.5 ppm, piperazine ring protons at δ 3.0–4.0 ppm) and LCMS (e.g., molecular ion peak at m/z 359.3 [M+H]⁺) .

Advanced Purification Challenges

Q. Q2: How can researchers address solubility-driven purification challenges for this compound, particularly in non-polar solvents?

Methodology :

- Crystallization Optimization : Slow diffusion of ether into chloroform solutions generates polymorphic crystals, as observed in analogous piperazine-2,5-diones. X-ray diffraction (XRD) confirms lattice packing differences .

- Chromatographic Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. For Boc-protected derivatives, silica gel chromatography with ethyl acetate/hexane (3:7) eluent minimizes decomposition .

Crystallographic Analysis

Q. Q3: What crystallographic strategies are recommended for resolving disorder in the tert-butoxycarbonyl groups?

Methodology :

- Disorder Modeling : Use SHELXL to refine split positions for disordered tert-butyl groups. Apply "ISOR" and "DELU" restraints to mitigate thermal motion artifacts .

- Enantiomorph-Polarity Validation : Apply Flack’s x parameter to confirm absolute configuration, avoiding false chirality signals common in near-centrosymmetric structures .

Stability Under Acidic/Basic Conditions

Q. Q4: How does the compound’s stability vary under acidic or basic hydrolysis conditions relevant to peptide synthesis?

Methodology :

- Acid Sensitivity : Boc groups are cleaved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hr), monitored by TLC (disappearance of Boc-protected spot at Rf ~0.7). Carboxylic acid protonation stabilizes the intermediate .

- Base Resistance : In NaOH (1M, 25°C), the methylpiperazine core remains intact, but prolonged exposure (>24 hr) leads to ester hydrolysis (if present). Kinetic studies via UV-Vis (λ = 260 nm) quantify degradation .

Analytical Differentiation of Diastereomers

Q. Q5: How can NMR distinguish between diastereomers arising from hindered rotation in the piperazine ring?

Methodology :

- Variable-Temperature NMR : At 298 K, restricted rotation of the Boc groups splits signals (e.g., piperazine CH₂ protons into multiplets). Cooling to 223 K resolves diastereotopic splitting, confirming conformational rigidity .

- NOESY Analysis : Cross-peaks between tert-butyl methyl protons and the 2-methyl group verify spatial proximity, aiding stereochemical assignment .

Application in Medicinal Chemistry

Q. Q6: How does the compound serve as a precursor for bioactive analogs, and what structural modifications enhance target binding?

Methodology :

- Peptide Coupling : Activate the carboxylic acid with DCC/DMAP to form amide bonds with amino acid esters. For example, coupling with L-phenylalanine methyl ester yields derivatives with improved protease inhibition (IC₅₀ < 10 µM) .

- SAR Studies : Replace the 2-methyl group with bulkier substituents (e.g., benzyl or cyclohexyl) to enhance hydrophobic interactions with enzyme active sites. MD simulations (e.g., GROMACS) predict binding free energy changes (ΔΔG = -3.2 kcal/mol) .

Computational Modeling

Methodology :

- DFT Calculations : Use Gaussian16 at the B3LYP/6-31G(d) level to optimize geometry. Compare computed NMR shifts (e.g., GIAO method) with experimental data to validate rotamer populations .

- Molecular Dynamics : Simulate solvation in chloroform (AMBER force field) to model hindered rotation barriers (~8 kcal/mol) observed experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.